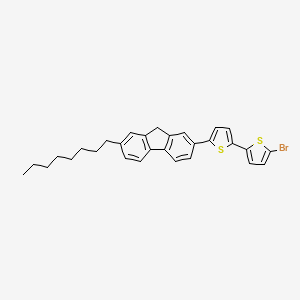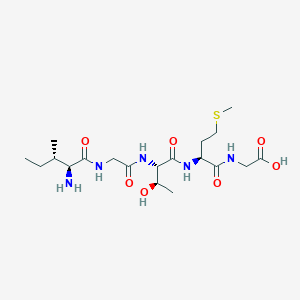![molecular formula C50H31N B14181559 N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine CAS No. 922184-98-3](/img/structure/B14181559.png)
N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicen-5-amine core with two biphenyl groups attached to the nitrogen atoms, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with phenylboronic acids in the presence of a palladium catalyst.
Attachment to Rubicen-5-amine: The biphenyl groups are then attached to the rubicen-5-amine core through a nucleophilic substitution reaction. This step often requires the use of strong bases like sodium hydride (NaH) to deprotonate the amine group, facilitating the nucleophilic attack on the biphenyl halides.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, where electrophiles like nitronium ions (NO2+) or sulfonium ions (SO3H+) replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NO2+, SO3H+, Lewis acids as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug candidate in the treatment of certain diseases, particularly those involving oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties
Mécanisme D'action
The mechanism by which N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways by scavenging reactive oxygen species (ROS) and reducing oxidative damage in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Di([1,1’-biphenyl]-2-yl)ethanediamide: Similar in structure but with ethanediamide instead of rubicen-5-amine.
N,N-Dimethyl-1,1’-biphenyl-2-amine: Features dimethyl groups instead of biphenyl groups.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine stands out due to its unique combination of biphenyl groups and rubicen-5-amine core, which imparts distinct photophysical and electronic properties, making it highly valuable in advanced material applications .
Propriétés
Numéro CAS |
922184-98-3 |
|---|---|
Formule moléculaire |
C50H31N |
Poids moléculaire |
645.8 g/mol |
Nom IUPAC |
N,N-bis(4-phenylphenyl)rubicen-5-amine |
InChI |
InChI=1S/C50H31N/c1-3-11-32(12-4-1)34-21-25-36(26-22-34)51(37-27-23-35(24-28-37)33-13-5-2-6-14-33)38-29-30-43-46(31-38)42-18-10-20-44-47-40-16-8-7-15-39(40)41-17-9-19-45(48(41)47)50(43)49(42)44/h1-31H |
Clé InChI |
YRIZLAFUMNKCBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C8C6=CC=CC8=C9C1=CC=CC=C1C1=C9C7=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


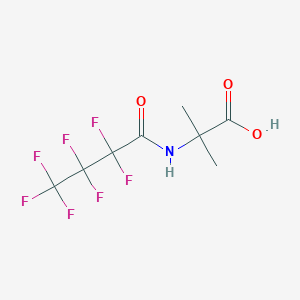

![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)

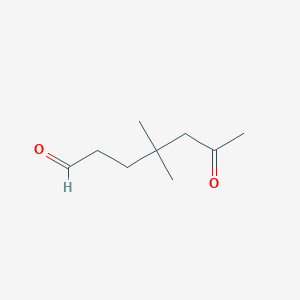
![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)
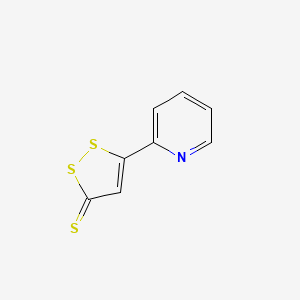
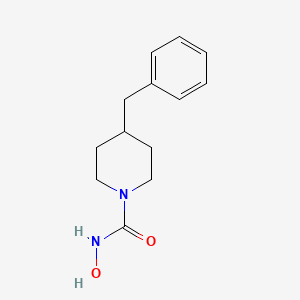
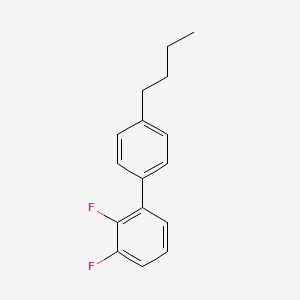
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
